molecular formula C15H19N3O B2766641 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol CAS No. 1270882-42-2

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol

Cat. No.: B2766641
CAS No.: 1270882-42-2
M. Wt: 257.337
InChI Key: ORTAWXQKALDNIS-UHFFFAOYSA-N
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Description

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol is a chemical compound that features a quinoxaline moiety attached to a piperidine ring, which is further connected to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol typically involves the following steps:

    Formation of Quinoxaline Derivative: The quinoxaline moiety can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving appropriate precursors.

    Attachment of Ethan-1-ol Group: The final step involves the attachment of the ethan-1-ol group to the piperidine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The quinoxaline moiety can be reduced under specific conditions to yield dihydroquinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethan-1-ol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted ethan-1-ol derivatives.

Scientific Research Applications

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to effects such as enzyme inhibition or receptor antagonism, which are valuable in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol is unique due to the presence of the quinoxaline moiety, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORTAWXQKALDNIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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